molecular formula C15H18N4OS B5453096 (1S,3R)-3-amino-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]cyclopentane-1-carboxamide

(1S,3R)-3-amino-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]cyclopentane-1-carboxamide

Cat. No.: B5453096
M. Wt: 302.4 g/mol
InChI Key: MHCWVQRDZJLHLG-CMPLNLGQSA-N
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Description

(1S,3R)-3-amino-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]cyclopentane-1-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound features a cyclopentane ring substituted with an amino group and a carboxamide group, along with a phenyl ring bearing a thiadiazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-amino-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]cyclopentane-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Amino Group: The amino group can be introduced via a reductive amination reaction, using an appropriate amine and a reducing agent such as sodium cyanoborohydride.

    Attachment of the Phenyl Ring: The phenyl ring can be attached through a Suzuki coupling reaction, using a phenylboronic acid and a palladium catalyst.

    Formation of the Thiadiazole Moiety: The thiadiazole ring can be synthesized through a cyclization reaction involving a thioamide and a hydrazine derivative.

    Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound, typically using a peptide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-amino-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]cyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents such as potassium permanganate.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(1S,3R)-3-amino-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]cyclopentane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (1S,3R)-3-amino-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]cyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,3R)-3-amino-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]cyclopentane-1-carboxamide is unique due to its specific structural features, such as the combination of a cyclopentane ring, a thiadiazole moiety, and an amino group. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(1S,3R)-3-amino-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4OS/c1-9-18-19-15(21-9)11-3-2-4-13(8-11)17-14(20)10-5-6-12(16)7-10/h2-4,8,10,12H,5-7,16H2,1H3,(H,17,20)/t10-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCWVQRDZJLHLG-CMPLNLGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2=CC(=CC=C2)NC(=O)C3CCC(C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(S1)C2=CC(=CC=C2)NC(=O)[C@H]3CC[C@H](C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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